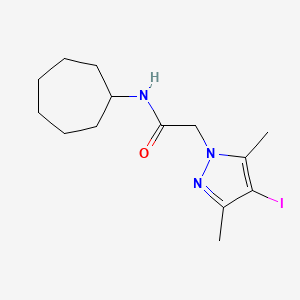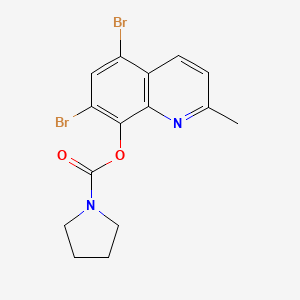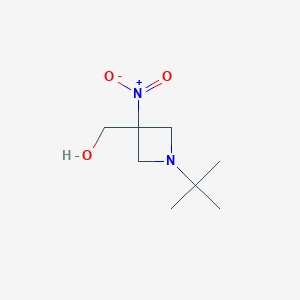
(1-Tert-butyl-3-nitroazetidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Tert-butyl-3-nitroazetidin-3-yl)methanol: is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a nitro group, and an azetidine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-butyl-3-nitroazetidin-3-yl)methanol typically involves multiple steps. One common method starts with the preparation of this compound hydrochloride. This compound is then subjected to a series of reactions including oxidative azidation, nitric acid salinization, and nitration .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: (1-Tert-butyl-3-nitroazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide and sodium hydroxide are commonly employed
Major Products: The major products formed from these reactions include azido derivatives, amines, and carbonyl compounds, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, (1-tert-butyl-3-nitroazetidin-3-yl)methanol is used as a precursor for the synthesis of various energetic materials. Its unique structure allows for the formation of compounds with high energy density and stability .
Biology and Medicine: For example, its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of explosives and propellants. Its ability to form stable, high-energy compounds makes it valuable in this context .
Mechanism of Action
The mechanism of action of (1-tert-butyl-3-nitroazetidin-3-yl)methanol involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the azetidine ring can undergo ring-opening reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
1,3,3-Trinitroazetidine (TNAZ): Known for its high nitrogen content and use as a melt-castable explosive.
3-Azido-1,3-dinitroazetidine (ADNAZ): Exhibits similar energetic properties but with different thermal behaviors.
Uniqueness: What sets (1-tert-butyl-3-nitroazetidin-3-yl)methanol apart is its combination of a tert-butyl group and a nitro group on an azetidine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in energetic materials and synthetic chemistry .
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(1-tert-butyl-3-nitroazetidin-3-yl)methanol |
InChI |
InChI=1S/C8H16N2O3/c1-7(2,3)9-4-8(5-9,6-11)10(12)13/h11H,4-6H2,1-3H3 |
InChI Key |
ZLYKMXLCTFBEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C1)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


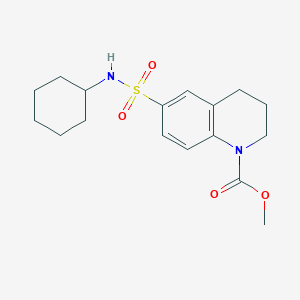
![(2Z)-2-[(4-chlorophenyl)imino]-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11067241.png)
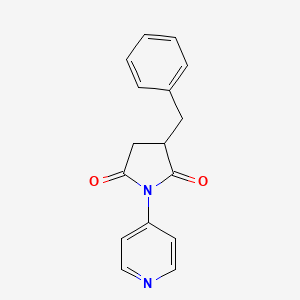
![N-{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}benzamide](/img/structure/B11067253.png)
![2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11067261.png)
![2-amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11067269.png)
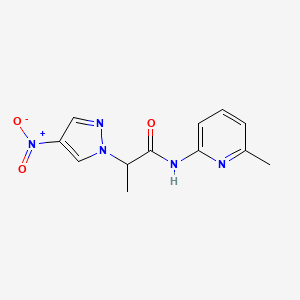
![N-{2-[(3-methylphenyl)carbamoyl]phenyl}-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11067276.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B11067282.png)
![1-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11067293.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-methylacetamide](/img/structure/B11067303.png)
![(4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone](/img/structure/B11067304.png)
